REACTION_CXSMILES
|
OC1C=C2C(=NC=1)NC(C)=C2.[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20](=[N:21][CH:22]=1)[NH:19][CH:18]=[CH:17]2.[H-].[Na+].[C:25]1([S:31](Cl)(=[O:33])=[O:32])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C1COCC1>[C:25]1([S:31]([N:19]2[C:20]3[C:16](=[CH:15][C:14]([O:13][CH3:12])=[CH:22][N:21]=3)[CH:17]=[CH:18]2)(=[O:33])=[O:32])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=C(NC2=NC1)C
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CNC2=NC1
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
71 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 μL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (1% MeOH in dichloromethane+0.5% triethylamine)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=CC(=CN=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |